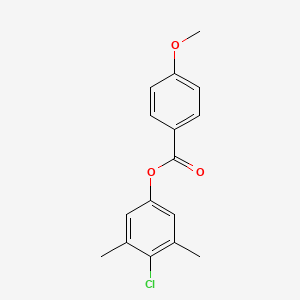

![molecular formula C20H31N3O3S B5603120 N-[4-(3-methyl-1-piperidinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5603120.png)

N-[4-(3-methyl-1-piperidinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Piperidine derivatives, including those similar to N-[4-(3-methyl-1-piperidinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide, are typically synthesized through multi-step reactions involving nucleophilic substitution, reduction, and functional group transformations. For example, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with significant anti-acetylcholinesterase activity, highlighting the importance of substituents and structural modifications in the piperidine scaffold for enhanced activity (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including the targeted compound, is characterized by the presence of a piperidine ring, a common feature that imparts significant chemical and biological properties. X-ray crystallography, NMR, and other spectroscopic methods are often used to determine the precise molecular configuration. For instance, Naveen et al. (2007) utilized X-ray crystallography to investigate the structure of a related piperidine derivative, revealing insights into its conformation and bonding characteristics (Naveen et al., 2007).

Chemical Reactions and Properties

Piperidine derivatives undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation, which are crucial for the synthesis and modification of these compounds. The reactivity can be influenced by the nature of substituents on the piperidine ring and the surrounding functional groups. The work of Vinaya et al. (2009) on the antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens highlights the significance of chemical modifications for biological activity (Vinaya et al., 2009).

Wissenschaftliche Forschungsanwendungen

Anti-Acetylcholinesterase Activity

A study synthesized a series of piperidine derivatives, evaluating them for anti-acetylcholinesterase (anti-AChE) activity. Substitutions on the benzamide significantly increased activity, indicating the potential of these compounds, including N-[4-(3-methyl-1-piperidinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide, as potent inhibitors of acetylcholinesterase, suggesting applications in treating conditions like dementia. The particular compound was noted for its high affinity and substantial increase in acetylcholine content in rat brains, proposing it as a candidate for antidementia agent development (Sugimoto et al., 1990).

Serotonin Receptor Agonism

Research into benzamide derivatives with a polar substituent group at the piperidine ring showed effects on gastrointestinal motility, indicating potential as prokinetic agents. These studies highlight the versatility of piperidine derivatives in modulating receptor activity, which could extend to compounds like this compound, for therapeutic purposes beyond their established use (Sonda et al., 2004).

Na+/H+ Antiporter Inhibition

In the context of acute myocardial infarction treatment, benzoylguanidines, which include structural similarities to this compound, have been identified as potent Na+/H+ exchanger inhibitors. These compounds offer a protective effect against cardiac ischemia and reperfusion damage, underscoring the potential for piperidine derivatives in cardiovascular therapeutic applications (Baumgarth et al., 1997).

Antioxidant and Anticholinesterase Activities

A study on sulfonyl hydrazone scaffolds and piperidine rings, important in medicinal chemistry, showed significant antioxidant capacity and anticholinesterase activity. This research suggests that derivatives of this compound could be explored for their antioxidant properties and efficacy in inhibiting cholinesterase enzymes (Karaman et al., 2016).

Eigenschaften

IUPAC Name |

N-[[4-(3-methylpiperidin-1-yl)phenyl]methyl]-1-methylsulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O3S/c1-16-5-3-11-22(14-16)19-9-7-17(8-10-19)13-21-20(24)18-6-4-12-23(15-18)27(2,25)26/h7-10,16,18H,3-6,11-15H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMXKAHIEGLKPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=CC=C(C=C2)CNC(=O)C3CCCN(C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603046.png)

![4-{4-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-imidazol-2-yl]-1H-1,2,3-triazol-1-yl}piperidine hydrochloride](/img/structure/B5603057.png)

![1-cyclopropyl-5-oxo-N-[1-(2-pyrazinyl)-4-piperidinyl]-3-pyrrolidinecarboxamide](/img/structure/B5603076.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-[3-(3-methoxyphenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603087.png)

![N-(4-chlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5603091.png)

![2-{[(5-bromo-2-pyridinyl)amino]methyl}-6-methoxyphenol](/img/structure/B5603098.png)

![N,4,6-trimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5603100.png)

![(1S*,5R*)-6-benzyl-3-(2-quinoxalinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603102.png)

![4-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-piperidin-1-ylpyrimidine](/img/structure/B5603104.png)

![2-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5603122.png)

![8-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5603126.png)